molecular formula C29H32ClN5O2 B592556 Pyronaridine-13C2 , d4 CAS No. 1261393-31-0

Pyronaridine-13C2 , d4

Cat. No.: B592556
CAS No.: 1261393-31-0
M. Wt: 524.067
InChI Key: YFYLPWJKCSESGB-RQBOPRCOSA-N
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Description

Pyronaridine-13C2, d4 is a stable isotope-labeled compound of pyronaridine, a benzonaphthyridine derivative. It is primarily used in analytical method development, method validation, and quality control applications. Pyronaridine itself has been widely used as an antimalarial agent for over 50 years, known for its efficacy against Plasmodium falciparum and Plasmodium vivax .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyronaridine involves the formation of a benzonaphthyridine core structure. The process typically starts with the condensation of 2-methoxybenzaldehyde with 2-amino-3-chloropyridine to form the intermediate compound. This intermediate then undergoes cyclization and subsequent functional group modifications to yield pyronaridine .

Industrial Production Methods

Industrial production of pyronaridine-13C2, d4 involves the incorporation of carbon-13 and deuterium isotopes into the pyronaridine molecule. This is achieved through isotope exchange reactions and the use of labeled precursors during the synthesis process. The final product is purified and characterized to ensure its suitability for analytical applications .

Chemical Reactions Analysis

Types of Reactions

Pyronaridine-13C2, d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyronaridine compounds .

Scientific Research Applications

Pyronaridine-13C2, d4 has a wide range of scientific research applications:

    Chemistry: Used in analytical method development and validation, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies.

    Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of pyronaridine.

    Medicine: Utilized in the development of new antimalarial therapies and in pharmacological research.

    Industry: Applied in quality control processes for the production of pyronaridine-based pharmaceuticals.

Mechanism of Action

Pyronaridine exerts its antimalarial effects by interfering with the synthesis of haemozoin pigment within the Plasmodium digestive vacuole. This disruption leads to the accumulation of toxic haematin, which ultimately kills the parasite. Additionally, pyronaridine acts as a DNA-intercalating agent and inhibits DNA topoisomerase II, leading to DNA damage and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyronaridine-13C2, d4 is unique due to its stable isotope labeling, which makes it particularly valuable for analytical and pharmacokinetic studies. Its ability to act as both an antimalarial and a DNA-intercalating agent also sets it apart from other similar compounds .

Properties

CAS No.

1261393-31-0

Molecular Formula

C29H32ClN5O2

Molecular Weight

524.067

IUPAC Name

4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[dideuterio(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,32-33H,2-5,10-13,17-18H2,1H3/i17+1D2,18+1D2

InChI Key

YFYLPWJKCSESGB-RQBOPRCOSA-N

SMILES

COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1

Synonyms

Benzo[b]-1,5-naphthyridine Phenol Derivative-13C2 , d4;  Malaridine-13C2 , d4;  4-[(7-Chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]-2,6-bis(1-pyrrolidinylmethyl-13C2 , d4)phenol;  4-((7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6

Origin of Product

United States

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